The molecule contains a thiol group (S-H), which is known for its nucleophilic character and ability to form disulfide bonds with other thiols. This property makes it potentially useful in protein chemistry research, particularly in studying protein-protein interactions () Disulfide bridges play a crucial role in protein structure and function.
The presence of both a hydroxyl group (OH) and a thiol group offers possibilities for 2-Propanol, 1-[(2-hydroxyethyl)thio]- to participate in various organic reactions. These include esterification, etherification, and oxidation reactions, depending on the reaction conditions. () Understanding the reactivity of this molecule can be valuable for organic chemists designing new synthetic routes.
The molecule's structure shares similarities with some known metabolites. While there is no confirmation of its role as a metabolite itself, further research could explore its presence in biological systems and potential metabolic pathways. ()
2-Propanol, 1-[(2-hydroxyethyl)thio]- is a chemical compound with the molecular formula C5H12O2S and a molecular weight of approximately 136.21 g/mol. It is classified as a thioether, characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound appears as a colorless liquid with a density of 1.13 g/cm³ at 20°C and has a boiling point of around 270°C at standard atmospheric pressure . Its structure features a hydroxyl group and a thioether linkage, which contribute to its unique chemical properties.
These reactions highlight the compound's versatility in organic synthesis and its potential applications in producing more complex molecules .
The synthesis of 2-Propanol, 1-[(2-hydroxyethyl)thio]- can be achieved through several methods:
These methods provide pathways for synthesizing this compound in laboratory settings .
Several compounds share structural similarities with 2-Propanol, 1-[(2-hydroxyethyl)thio]-. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Propanol | C3H8O | Simple alcohol, lower molecular weight |
| Ethanol | C2H6O | Common alcohol, widely used as solvent |
| 1-(Hydroxyethyl)thio)-3-octoxypropan-2-ol | C13H28O3S | Longer carbon chain, additional ether functionality |
| Thioethanol | C2H6OS | Basic thioether without hydroxyl group |
The uniqueness of 2-Propanol, 1-[(2-hydroxyethyl)thio]- lies in its combination of both hydroxyl and thioether groups, which may confer distinct chemical reactivity and biological properties compared to simpler alcohols or thioethers .
This compound represents an intriguing subject for further research due to its potential applications in various scientific fields.
The defining feature of 2-Propanol, 1-[(2-hydroxyethyl)thio]- is its thioether (R–S–R') moiety, which distinguishes it from oxygen-based ether analogs. Thioethers exhibit:
Table 1: Thioether vs. Ether Structural Parameters
| Parameter | Thioether (C–S–C) | Ether (C–O–C) |
|---|---|---|
| Bond Angle | 99° | 111° |
| Bond Length (pm) | 180 | 142 |
| Van der Waals Radius | 180 pm (S) | 152 pm (O) |
These structural differences impart distinct chemical behavior, including reduced hydrogen-bonding capacity compared to alcohols but enhanced metal-coordination potential [5].
The molecular structure (C~13~H~28~O~3~S) combines:
Key stereochemical features:
Table 2: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C~13~H~28~O~3~S |
| Molecular Weight | 264.43 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl groups) |
| Hydrogen Bond Acceptors | 4 (O and S atoms) |
The molecule’s extended alkyl chain (octyloxy group) introduces hydrophobic character, while hydroxyl groups facilitate aqueous solubility [2].
Comparative analysis with structural analogs reveals critical determinants of chemical behavior:
Thioether vs. Ether Substitution:
Hydroxyl Group Positioning:
Alkyl Chain Effects:
Table 3: Comparative Properties of Structural Analogs
| Compound | LogP | Hydrogen Bond Donors | Melting Point (°C) |
|---|---|---|---|
| 1-[(2-Hydroxyethyl)thio]-3-octoxypropan-2-ol | 2.1 | 2 | 45–48 |
| 1-Ethoxy-3-(methylthio)propan-2-ol | 1.3 | 1 | 32–35 |
| 1,3-Diethoxypropan-2-ol | 0.9 | 0 | 22–25 |
These relationships highlight the compound’s balanced amphiphilicity, making it suitable for surfactant applications and transition metal coordination [5].
The sulfur atom participates in metal-ligand interactions, particularly with soft Lewis acids:
The secondary alcohol groups undergo characteristic reactions:
Irritant